molecular formula C19H18N2O7 B11463663 2-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11463663
M. Wt: 386.4 g/mol
InChI Key: SRWONXNWTPLDFH-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common synthetic routes may include:

    Hydrazide Formation: Starting from the corresponding benzodioxole and trimethoxybenzene derivatives, hydrazides are prepared through reactions with hydrazine.

    Cyclization: The hydrazides undergo cyclization with carboxylic acids or their derivatives (e.g., esters, anhydrides) under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy groups and benzodioxole moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Methoxy-1,3-benzodioxol-5-yl)-5-phenyl-1,3,4-oxadiazole
  • 2-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

The presence of multiple methoxy groups and the benzodioxole moiety in 2-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole distinguishes it from other similar compounds. These structural features may contribute to its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C19H18N2O7

Molecular Weight

386.4 g/mol

IUPAC Name

2-(7-methoxy-1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H18N2O7/c1-22-12-5-10(6-13(23-2)16(12)25-4)18-20-21-19(28-18)11-7-14(24-3)17-15(8-11)26-9-27-17/h5-8H,9H2,1-4H3

InChI Key

SRWONXNWTPLDFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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